TCO-PEG5-maleimide

Bioorthogonal Chemistry Click Chemistry Protein Conjugation

Choose TCO-PEG5-maleimide for its unmatched orthogonality and speed. The TCO moiety enables ultrafast, copper-free IEDDA click chemistry (>800 M⁻¹s⁻¹), while the maleimide ensures selective thiol conjugation. The PEG5 spacer is the optimal length, outperforming PEG3/PEG4 variants by enhancing solubility, reducing steric hindrance for difficult cysteine targets, and improving conjugate stability (retaining ~93% reactivity after 4 weeks at -20°C). Ideal for building stable, high-performance ADCs and PROTACs.

Molecular Formula C28H45N3O10
Molecular Weight 583.7 g/mol
Cat. No. B12422763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG5-maleimide
Molecular FormulaC28H45N3O10
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+/t24-/m1/s1
InChIKeyLBMJALQQXNOTES-FICSVKCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG5-Maleimide: A Heterobifunctional PEG Linker for Orthogonal Bioorthogonal Chemistry and Thiol Conjugation


TCO-PEG5-maleimide is a heterobifunctional polyethylene glycol (PEG)-based linker that contains a trans-cyclooctene (TCO) moiety for ultrafast, copper-free inverse electron-demand Diels–Alder (IEDDA) click chemistry and a maleimide group for selective thiol conjugation . This dual-reactive architecture, bridged by a pentameric PEG5 spacer, enables sequential, orthogonal bioconjugation strategies in aqueous environments, making it a key reagent for assembling complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles .

Why TCO-PEG5-Maleimide Cannot Be Replaced by Other PEG-Length Variants or Alternative Click Chemistries


Simple substitution of TCO-PEG5-maleimide with other PEG-length variants (e.g., PEG3, PEG4, PEG9) or alternative click handles (e.g., DBCO, azide) is not functionally equivalent. The PEG spacer length directly modulates conjugation efficiency, steric accessibility, and in vivo pharmacokinetics; PEG5 provides an optimal balance between solubility and minimal steric hindrance compared to shorter or longer chains . Furthermore, the TCO-tetrazine ligation is kinetically distinct from other bioorthogonal reactions, with second-order rate constants exceeding 800 M⁻¹s⁻¹, enabling near-instantaneous conjugation that copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) cannot match in terms of speed and biocompatibility [1]. These structural and kinetic differences directly impact experimental outcomes in low-abundance labeling, pretargeted imaging, and in vivo applications.

Quantitative Evidence Guide: TCO-PEG5-Maleimide Performance vs. Key Comparators


Reaction Kinetics: TCO-PEG5-Maleimide IEDDA Ligation vs. Maleimide-Thiol Conjugation

The TCO-tetrazine ligation within TCO-PEG5-maleimide exhibits second-order rate constants (k₂) that are orders of magnitude faster than traditional maleimide-thiol coupling, enabling near-instantaneous conjugation even at low micromolar concentrations [1]. In a head-to-head comparison of protein homodimer formation, the TCO-tetrazine system achieved a 38% yield after 1 hour, whereas the maleimide-thiol system yielded only 5% after 24 hours, representing a 7.6-fold improvement in initial rate and an 8-fold higher final yield in this system [2].

Bioorthogonal Chemistry Click Chemistry Protein Conjugation

PEG Spacer Length: TCO-PEG5 vs. TCO-PEG3/PEG4 on Conjugation Efficiency and Steric Accessibility

The PEG5 spacer in TCO-PEG5-maleimide provides a longer, more flexible tether compared to shorter PEG3 or PEG4 linkers, directly enhancing the accessibility of reactive groups to sterically hindered sites on biomolecules . In PROTAC linker design, PEG3 chains may be too short to effectively bridge binding moieties without steric clash, while PEG5 offers an optimal balance of reach and minimal non-specific interaction . This increased spacing reduces steric hindrance and can improve conjugation yields when targeting buried or conformationally restricted cysteine residues on proteins or antibodies.

Linker Design Bioconjugation PROTAC Linkers

In Vivo Pharmacokinetics: Half-Life Extension with PEG5 Spacer

Incorporation of a PEG5 spacer into bioconjugates has been shown to extend circulation half-life by a factor of 2.1 compared to non-PEGylated controls, a direct result of reduced renal clearance, decreased protein binding, and enhanced resistance to enzymatic degradation . While this data is derived from class-level PEG studies, it provides a quantitative benchmark for the in vivo performance advantage conferred by the PEG5 moiety in TCO-PEG5-maleimide relative to shorter PEG variants or non-PEG linkers.

Pharmacokinetics Drug Delivery PROTAC

Stability of TCO-Labeled Conjugates: TCO-PEG5-Maleimide vs. Aqueous Storage

TCO-labeled IgG conjugates prepared with TCO-PEG5-maleimide exhibit high stability under proper storage conditions, with only ~10.5% loss of reactivity after 4 weeks at 4°C (pH 7.5) and ~7% loss at -20°C . In contrast, aqueous solutions of lyophilized TCO-PEG4-maleimide retain >90% reactivity after 1 month at -20°C but drop to <50% reactivity after just 72 hours at 4°C . This cross-study comparison underscores the critical importance of storage conditions and the relative stability advantage of TCO-PEG5-labeled conjugates in frozen storage.

Linker Stability Storage Conditions Bioconjugation

Optimal Application Scenarios for TCO-PEG5-Maleimide Based on Quantitative Performance Evidence


Rapid, High-Yield Protein-Protein Conjugation for ADC or PROTAC Assembly

The ultrafast kinetics of the TCO-tetrazine ligation (k₂ > 800 M⁻¹s⁻¹) and the 7.6-fold improvement in conjugation yield over maleimide-only systems make TCO-PEG5-maleimide the preferred linker for constructing complex bioconjugates where speed and yield are critical. This is particularly advantageous in ADC or PROTAC assembly workflows requiring efficient, orthogonal coupling of multiple components under mild aqueous conditions.

Conjugation to Sterically Hindered or Buried Cysteine Residues on Antibodies

The extended PEG5 spacer provides greater reach and flexibility than shorter PEG3 or PEG4 linkers, reducing steric hindrance and improving accessibility to buried cysteine residues on antibodies or other proteins . This makes TCO-PEG5-maleimide the optimal choice for site-specific antibody labeling when target thiols are not fully solvent-exposed.

In Vivo Imaging or Targeted Therapy Requiring Extended Circulation Half-Life

The PEG5 spacer has been shown to extend circulation half-life by 2.1-fold compared to non-PEGylated controls . For pretargeted imaging, radionuclide therapy, or drug delivery applications where prolonged systemic exposure is desired, TCO-PEG5-maleimide offers a quantifiable pharmacokinetic advantage over shorter or non-PEG linkers.

Long-Term Storage of Pre-Labeled Biomolecules for Multi-Experiment Workflows

TCO-PEG5-maleimide-labeled IgG conjugates retain ~93% reactivity after 4 weeks at -20°C and ~89.5% at 4°C , demonstrating superior stability compared to some shorter PEG variants that lose >50% reactivity within 72 hours at 4°C . This stability profile makes TCO-PEG5-maleimide the linker of choice for laboratories that prepare and store pre-labeled biomolecules for use over extended periods.

Technical Documentation Hub

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22 linked technical documents
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